N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide
Description
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide is a hybrid molecule combining benzimidazole and benzofuran moieties linked via a carboxamide group. The benzimidazole core is known for its role in medicinal chemistry, particularly in targeting enzymes and receptors involved in cancer and inflammation. The benzofuran unit contributes to enhanced π-π stacking interactions and bioavailability.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2/c26-22(20-13-14-7-1-6-12-19(14)27-20)25-16-9-3-2-8-15(16)21-23-17-10-4-5-11-18(17)24-21/h1-13H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKDZJLWZOTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole ring . This is followed by the reaction with benzofuran-2-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxide derivatives, while reduction can produce the corresponding amines .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing benzofuran and benzimidazole moieties. The compound N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide has been evaluated for its efficacy against various cancer cell lines.
Case Studies
In a study evaluating benzofuran derivatives, compounds similar to this compound exhibited IC50 values ranging from 0.46 to 9.99 µM against various cancer cell lines, including A549 (lung cancer), HCT116 (colorectal cancer), and MDA-MB-231 (breast cancer) . These results suggest that structural modifications can enhance potency and selectivity towards cancer cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT116 | 4.53 |
| Similar Derivative | A549 | 0.46 |
| Similar Derivative | MDA-MB-231 | 3.73 |
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated, with promising results against various bacterial strains.
Antibacterial and Antifungal Activity
Research indicates that compounds with similar structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The presence of specific functional groups enhances their interaction with microbial targets.
Case Studies
A study on related compounds revealed minimum inhibitory concentrations (MICs) as low as 1.27 µM against certain bacterial strains, indicating strong antimicrobial potential .
| Compound | Microbial Strain | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.27 |
| Similar Derivative | Escherichia coli | 1.43 |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound.
Key Structural Features
The presence of halogen substituents on the phenyl ring has been shown to enhance cytotoxicity and selectivity towards cancer cells . Additionally, modifications on the benzofuran ring can significantly influence biological activity.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Benzofuran vs. Furan/Thiophene: Replacing benzofuran with furan (Compound 19) reduces aromatic surface area, lowering tubulin-binding affinity but retaining IDO1 inhibition .
Styryl groups (cinnamides) enhance tubulin polymerization inhibition by mimicking colchicine’s binding mode .
Linker Flexibility :
Pharmacological and Physicochemical Properties
- Molecular Weight : The target compound (benzofuran analog) likely has a MW ~350–370 g/mol, comparable to its furan (331.4 g/mol) and brominated (382.21 g/mol) analogs .
- Solubility : Benzofuran’s extended π-system may reduce aqueous solubility compared to furan derivatives, necessitating formulation optimization.
- Potency : Cinnamide derivatives (tubulin inhibitors) show sub-micromolar IC₅₀ values, outperforming many carboxamide-based IDO1 inhibitors (e.g., Compound 19, IC₅₀ = 1.2 µM) .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a benzimidazole moiety fused with a benzofuran structure, which is known for its significant biological activity. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, leading to multiple pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The benzimidazole component can facilitate interactions through hydrogen bonding and π-π stacking, which are crucial for modulating enzyme activity or receptor signaling pathways .
Anticancer Activity
Research indicates that derivatives of benzimidazole and benzofuran exhibit potent anticancer properties. A study highlighted the synthesis of several analogs, demonstrating their effectiveness against various cancer cell lines. For instance, compounds derived from the benzimidazole core showed IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating strong antiproliferative effects .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 15o | 2.09 | MCF-7 |
| 22d | 0.71 | MCF-7 |
These findings suggest that modifications to the benzimidazole structure can enhance anticancer activity, making these compounds promising candidates for further development in cancer therapy .
Antidiabetic Activity
In addition to anticancer effects, this compound has been evaluated for its antidiabetic potential. A study focused on α-glucosidase inhibitors revealed that certain derivatives exhibited significant hypoglycemic activity comparable to acarbose, a standard antidiabetic medication. The most effective compounds demonstrated IC50 values as low as 0.71 µM, showcasing their potential in managing diabetes .
Antimicrobial Activity
The compound also displays antimicrobial properties. Research has shown that related benzimidazole derivatives possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate the compound's potential utility in treating infections caused by resistant bacterial strains .
Case Studies
Several case studies have been conducted to explore the biological activities of this compound:
- Anticancer Study : A series of derivatives were synthesized and tested against MCF-7 cells. The most potent inhibitors showed significant cytotoxicity with minimal effects on normal cells, indicating a favorable therapeutic index .
- Diabetes Management : In vivo studies demonstrated that compound 15o improved oral sucrose tolerance in diabetic models, suggesting its potential application in diabetes management .
- Antimicrobial Testing : A comprehensive evaluation of various benzimidazole derivatives revealed promising antimicrobial activity against a range of pathogens, supporting their use as lead compounds for developing new antibiotics .
Q & A
Basic Research Questions
Q. What is the structural characterization of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide, and which spectroscopic methods are essential for confirming its purity?
- Answer: The compound’s structure includes a benzofuran core linked to a benzimidazole moiety via a phenyl-carboxamide bridge. Key spectroscopic methods for characterization are:
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1670–1685 cm⁻¹, N-H stretches at ~3300–3400 cm⁻¹) .
- 1H/13C NMR to confirm aromatic protons (δ 7.0–8.5 ppm) and methyl/methoxy groups (e.g., δ 2.3–4.4 ppm for CH3) .
- Mass spectrometry (MS) to verify molecular weight (e.g., m/z 554–644 for analogous compounds) .
- Elemental analysis to validate C, H, N, S composition (deviations < ±0.4% are acceptable) .
Q. What are the common synthetic routes for this compound?
- Answer: Multi-step synthesis typically involves:
Core formation : Preparation of benzofuran via Claisen-Schmidt condensation or cyclization of substituted phenols .
Benzimidazole coupling : Reaction of o-phenylenediamine derivatives with carbonyl intermediates under reflux (e.g., ethanol, 70–80°C) .
Carboxamide linkage : Amide bond formation using coupling agents like EDCI/DMAP or acetic acid catalysis .
- Critical factors : Solvent polarity (e.g., DMSO for solubility), temperature control (reflux vs. microwave-assisted), and purification via column chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Answer: Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst use : Piperidine or acetic acid accelerates imine/amide formation .
- Temperature : Microwave-assisted synthesis reduces reaction time (3–4 hours vs. 7–8 hours under reflux) .
- Purification : Gradient column chromatography (hexane:ethyl acetate) achieves >95% purity .
Q. What strategies can resolve contradictions in reported biological activities (e.g., cytotoxicity vs. efficacy) of benzimidazole-carboxamide derivatives?
- Answer:
- Structure-activity relationship (SAR) studies : Systematic substitution (e.g., halogens, methoxy groups) to identify pharmacophores. For example, 3,5-dichloro analogs show high potency (IC50 = 6.4 μM) but low cell viability, suggesting a trade-off .
- In vitro vs. in vivo validation : Use cell-line-specific assays (e.g., HepG2 for liver toxicity) and animal models to confirm therapeutic windows .
- Computational modeling : Molecular docking to predict binding affinities (e.g., mGluR5 receptors) and off-target effects .
Q. What methodological considerations are critical for assessing the compound’s enzyme inhibition kinetics?
- Answer:
- Enzyme assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl) to monitor real-time activity .
- Dose-response curves : Calculate IC50 values under standardized pH and temperature (e.g., 37°C, pH 7.4) .
- Competitive vs. non-competitive inhibition : Lineweaver-Burk plots to determine inhibition type .
Data Contradiction Analysis
Q. How do structural modifications (e.g., sulfonyl or methoxy groups) impact the compound’s pharmacokinetics?
- Answer:
- Sulfonyl groups : Enhance solubility (logP reduction by ~0.5 units) but may increase renal clearance .
- Methoxy groups : Improve membrane permeability (e.g., 3-methoxy analogs show 2× higher Caco-2 permeability) but reduce metabolic stability .
- Halogenation : Chloro/bromo substituents increase potency (IC50 ↓ 50%) but elevate cytotoxicity (CC50 ↓ 30%) .
Q. How can discrepancies in cytotoxicity and therapeutic efficacy be addressed during preclinical trials?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
